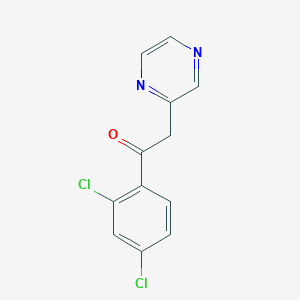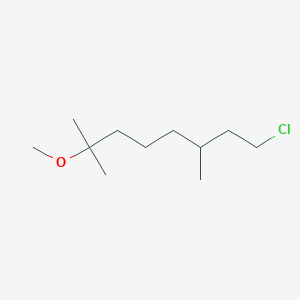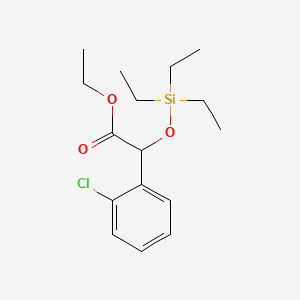
Dodecyl tridecyl benzene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyl tridecyl benzene-1,2-dicarboxylate is an organic compound that belongs to the class of dicarboxylates. It is a multi-constituent substance with the molecular formula ranging from C28H46O4 to C32H54O4 . This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dodecyl tridecyl benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid with dodecyl and tridecyl alcohols. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous esterification processes. The reaction mixture is heated and stirred in large reactors, and the resulting ester is purified through distillation and crystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Dodecyl tridecyl benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Formation of dodecyl tridecyl benzene-1,2-dicarboxylic acid.
Reduction: Formation of dodecyl tridecyl benzene-1,2-diol.
Substitution: Formation of various substituted esters depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Dodecyl tridecyl benzene-1,2-dicarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Employed in the study of lipid membranes and their interactions with proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized as a lubricant and surfactant in various industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-ethylhexyl) phthalate (DEHP)
- Dioctyl terephthalate (DOTP)
- Diisononyl phthalate (DINP)
Comparison
Dodecyl tridecyl benzene-1,2-dicarboxylate is unique due to its specific ester groups, which provide distinct physical and chemical properties compared to other similar compounds. For instance, it has a higher molecular weight and different solubility characteristics, making it suitable for specific applications where other compounds may not be as effective .
Eigenschaften
| 79864-10-1 | |
Molekularformel |
C33H56O4 |
Molekulargewicht |
516.8 g/mol |
IUPAC-Name |
1-O-dodecyl 2-O-tridecyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C33H56O4/c1-3-5-7-9-11-13-15-17-19-21-25-29-37-33(35)31-27-23-22-26-30(31)32(34)36-28-24-20-18-16-14-12-10-8-6-4-2/h22-23,26-27H,3-21,24-25,28-29H2,1-2H3 |
InChI-Schlüssel |
CZWBNUUKXREFFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,4-Bis[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-1,4-dioxobutane-2-sulfonic acid](/img/structure/B14420348.png)




